molecular formula C17H16ClNO3 B299569 2-chloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

2-chloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

Cat. No. B299569
M. Wt: 317.8 g/mol
InChI Key: PIGNSJJSBBKALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide, also known as BPB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BPB belongs to the family of benzamides and is a selective inhibitor of T-type calcium channels.

Mechanism of Action

2-chloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide selectively inhibits T-type calcium channels, which are involved in the regulation of neuronal excitability. By blocking these channels, 2-chloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide reduces the influx of calcium ions into neurons, leading to a decrease in neuronal excitability. This mechanism of action is thought to underlie the anticonvulsant and analgesic effects of 2-chloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide.
Biochemical and Physiological Effects:
2-chloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. It also has analgesic effects, reducing pain sensitivity in animal models of neuropathic pain. 2-chloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models of anxiety disorders. These effects are thought to be mediated by the selective inhibition of T-type calcium channels.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is its selectivity for T-type calcium channels, which allows for more specific targeting of neuronal excitability. However, 2-chloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has a relatively short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in certain experimental settings. Additionally, 2-chloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has low solubility in water, which can make it difficult to administer in certain experimental protocols.

Future Directions

There are several potential future directions for research on 2-chloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide. One area of interest is the development of more potent and selective T-type calcium channel inhibitors based on the structure of 2-chloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide. Another area of interest is the investigation of the effects of 2-chloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide on other physiological systems, such as the cardiovascular system. Finally, the potential therapeutic applications of 2-chloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide in human diseases such as epilepsy and neuropathic pain warrant further investigation.

Synthesis Methods

The synthesis of 2-chloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide involves the reaction of 6-propyl-1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-chloroaniline in the presence of a base to obtain 2-chloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide in good yield. The purity of 2-chloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide can be further increased by recrystallization.

Scientific Research Applications

2-chloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been studied for its potential therapeutic properties in various fields of research. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. 2-chloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.

properties

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

2-chloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

InChI

InChI=1S/C17H16ClNO3/c1-2-5-11-8-15-16(22-10-21-15)9-14(11)19-17(20)12-6-3-4-7-13(12)18/h3-4,6-9H,2,5,10H2,1H3,(H,19,20)

InChI Key

PIGNSJJSBBKALJ-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC=CC=C3Cl)OCO2

Canonical SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC=CC=C3Cl)OCO2

Origin of Product

United States

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